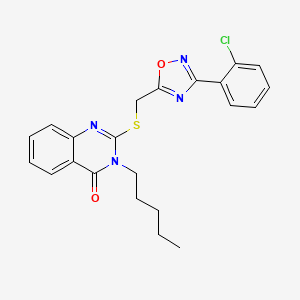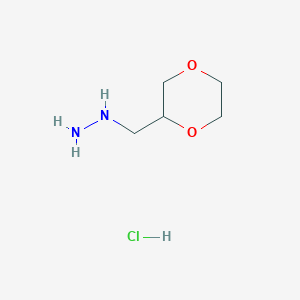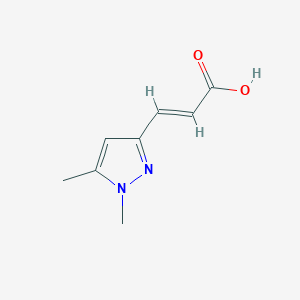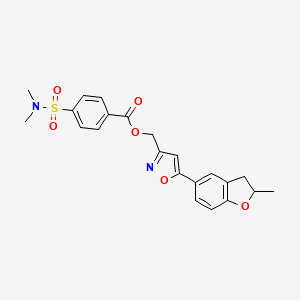![molecular formula C19H15N3O5S B2914467 methyl 2-[5-cyano-3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate CAS No. 343374-94-7](/img/structure/B2914467.png)
methyl 2-[5-cyano-3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[5-cyano-3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C19H15N3O5S and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality methyl 2-[5-cyano-3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-[5-cyano-3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
This compound could serve as an intermediate in the synthesis of various organic molecules. Its benzylic position is particularly reactive, allowing for substitutions that can lead to a wide range of derivatives . These derivatives could have potential applications in medicinal chemistry, especially in the development of new pharmaceuticals.
Cancer Research
The cyano and methoxy groups present in the compound suggest that it could be used in the synthesis of molecules with potential anticancer properties. For instance, similar structures have been shown to exhibit cytotoxic activity against breast cancer cell lines through ERα inhibition . This indicates that our compound could be a candidate for developing new anticancer agents.
Material Science
Thiophene derivatives are known for their applications in material science, particularly in the development of organic semiconductors and conducting polymers . The thiophene moiety in the compound could be exploited to synthesize materials with desirable electronic properties for use in electronic devices.
Catalysis
The compound could be used in catalytic processes, such as the Suzuki–Miyaura coupling, which is a widely-applied carbon–carbon bond-forming reaction . The presence of functional groups like cyano and methoxy may allow for the compound to act as a ligand, enhancing the efficiency of such catalytic reactions.
Antimicrobial and Antifungal Applications
Compounds with a thiophene core have been reported to possess antimicrobial and antifungal properties . The compound could be modified to enhance these properties and could lead to the development of new antimicrobial agents.
Gout Treatment
Derivatives of similar compounds have been used in the treatment of hyperuricemia and chronic gout . Research into the applications of our compound could lead to new treatments for these conditions.
Lasing Applications
The compound’s structure is conducive to the synthesis of co-oligomers for lasing applications. Thiophene/phenylene co-oligomers have been synthesized for their potential use in lasers , and the compound could contribute to this field by providing a new class of materials.
Propriétés
IUPAC Name |
methyl 2-[5-cyano-3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrimidin-1-yl]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-26-14-5-3-12(4-6-14)10-21-16(23)13(9-20)11-22(19(21)25)17-15(7-8-28-17)18(24)27-2/h3-8,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHWAKWTNWPBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CN(C2=O)C3=C(C=CS3)C(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[5-cyano-3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-(3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2914384.png)


![N-[Cyano(cyclopropyl)methyl]-2-(3-ethylsulfonylphenyl)acetamide](/img/structure/B2914389.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2914394.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-chloropent-4-enoic acid](/img/structure/B2914396.png)

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2914400.png)




![2-(allylamino)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2914406.png)